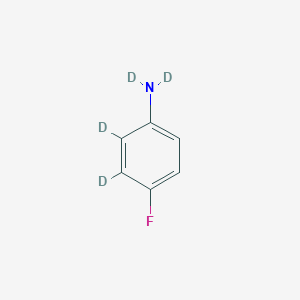
4-Fluoroanilina-2,3,5,6-d4
Descripción general
Descripción
4-Fluoroaniline-2,3,5,6-d4 is an isotope labelled compound of 4-Fluoroaniline . It is a degradation product of Ezetimibe . It is used as an analytical reagent in the enzymic detection of glucose .
Molecular Structure Analysis
The molecular formula of 4-Fluoroaniline-2,3,5,6-d4 is C6H2D4FN . Its molecular weight is 115.14 .Aplicaciones Científicas De Investigación
Investigación Metabólica
4-Fluoroanilina-2,3,5,6-d4: se utiliza en la investigación metabólica para estudiar las vías metabólicas in vivo de forma segura . El marcaje con deuterio permite rastrear el compuesto a través de varios procesos bioquímicos sin alterar la naturaleza química de los sistemas estudiados. Esta aplicación es crucial para comprender los mecanismos de la enfermedad y desarrollar estrategias terapéuticas.
Química Orgánica
En química orgánica, This compound sirve como una referencia química para la identificación, el análisis cualitativo y cuantitativo y los fines de detección . También se utiliza en disolventes de RMN para investigar la estructura, el mecanismo de reacción y la cinética de los compuestos, proporcionando información sobre reacciones orgánicas complejas.
Estudios Ambientales
El compuesto marcado juega un papel significativo en los estudios ambientales. Los investigadores pueden usarlo para rastrear el destino ambiental de compuestos relacionados, como contaminantes o productos farmacéuticos, y evaluar su impacto en los ecosistemas .
Diagnóstico Clínico
Como un análogo marcado de 4-Fluoroanilina, que es un producto de degradación del fármaco Ezetimiba, This compound se utiliza en la detección enzimática de la glucosa . Esta aplicación es vital para el desarrollo de ensayos de diagnóstico y el seguimiento de los niveles de glucosa en entornos clínicos.
Química Isotópica
En la química de isótopos, This compound se utiliza para la síntesis personalizada uno a uno para satisfacer necesidades estructurales especiales . Esto permite la creación de compuestos marcados isotópicamente para diversas aplicaciones de investigación e industriales.
Reactivo Analítico
This compound: se emplea como reactivo analítico debido a su marcaje de isótopos estables. Esta propiedad lo convierte en una herramienta valiosa para los químicos analíticos en la medición precisa de sustancias y en el desarrollo de nuevos métodos analíticos .
Mecanismo De Acción
Target of Action
It is known that 4-fluoroaniline, a related compound, is used as a building block in medicinal chemistry , suggesting that it may interact with a variety of biological targets.
Mode of Action
As an isotope-labelled compound of 4-Fluoroaniline , it may share similar interactions with its targets
Biochemical Pathways
It’s worth noting that 4-Fluoroaniline has been used in the synthesis of various compounds, indicating its potential involvement in diverse biochemical pathways .
Pharmacokinetics
The physicochemical properties of related compounds suggest they would show good oral absorption and the ability to cross lipid barriers .
Result of Action
As an isotope-labelled compound of 4-Fluoroaniline , it may share similar effects. More research is needed to fully understand these effects.
Action Environment
It is known to be stable if stored under recommended conditions .
Análisis Bioquímico
Biochemical Properties
4-Fluoroaniline-2,3,5,6-d4 plays a significant role in biochemical reactions, particularly in the enzymic detection of glucose. It interacts with enzymes such as glucose oxidase, which catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The presence of 4-Fluoroaniline-2,3,5,6-d4 can be detected through its interaction with these enzymes, providing valuable insights into glucose metabolism. Additionally, 4-Fluoroaniline-2,3,5,6-d4 is a degradation product of Ezetimibe, indicating its involvement in the metabolic pathways of this drug .
Cellular Effects
4-Fluoroaniline-2,3,5,6-d4 affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with glucose oxidase affects the cellular metabolism of glucose, leading to changes in energy production and storage. The compound’s impact on gene expression can be observed through its effects on the transcription and translation of genes involved in glucose metabolism .
Molecular Mechanism
The molecular mechanism of 4-Fluoroaniline-2,3,5,6-d4 involves its binding interactions with biomolecules such as enzymes and proteins. It acts as an analytical reagent in the enzymic detection of glucose, where it binds to glucose oxidase and facilitates the oxidation of glucose. This binding interaction leads to the production of gluconic acid and hydrogen peroxide, which can be measured to determine glucose levels. Additionally, 4-Fluoroaniline-2,3,5,6-d4 may inhibit or activate other enzymes involved in metabolic pathways, affecting the overall biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoroaniline-2,3,5,6-d4 change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 4-Fluoroaniline-2,3,5,6-d4 remains stable under specific conditions, allowing for accurate and consistent biochemical analyses. Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of 4-Fluoroaniline-2,3,5,6-d4 vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and metabolic pathways. At higher doses, it may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. Studies have shown that there is a threshold effect, where the compound’s impact becomes significant only above a certain dosage .
Metabolic Pathways
4-Fluoroaniline-2,3,5,6-d4 is involved in various metabolic pathways, including those related to glucose metabolism. It interacts with enzymes such as glucose oxidase, facilitating the oxidation of glucose to gluconic acid and hydrogen peroxide. This interaction provides valuable insights into the metabolic flux and levels of metabolites involved in glucose metabolism. Additionally, 4-Fluoroaniline-2,3,5,6-d4 is a degradation product of Ezetimibe, indicating its involvement in the metabolic pathways of this drug .
Transport and Distribution
Within cells and tissues, 4-Fluoroaniline-2,3,5,6-d4 is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can affect its activity and function in biochemical reactions. Studies have shown that 4-Fluoroaniline-2,3,5,6-d4 can be effectively transported and distributed within cells, allowing for accurate biochemical analyses .
Subcellular Localization
The subcellular localization of 4-Fluoroaniline-2,3,5,6-d4 plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with enzymes and proteins, influencing the overall biochemical reactions. Studies have shown that 4-Fluoroaniline-2,3,5,6-d4 can be localized to specific subcellular compartments, providing valuable insights into its role in biochemical processes .
Propiedades
IUPAC Name |
N,N,2,3-tetradeuterio-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,3D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCOLNOCZKSDF-CWYMZFTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=CC=C1N([2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)
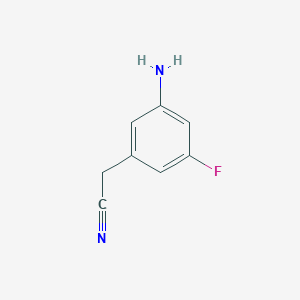

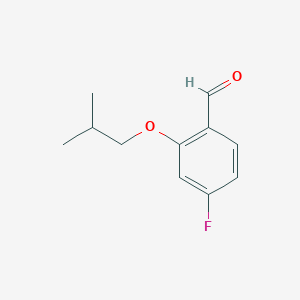
![N-[4-(Benzyloxy)phenylacetyl]glycine](/img/structure/B1447101.png)

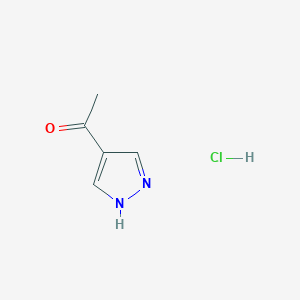

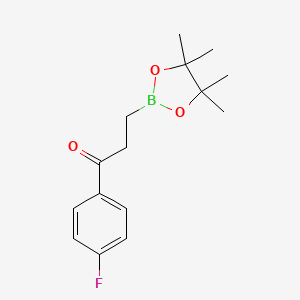
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1447110.png)
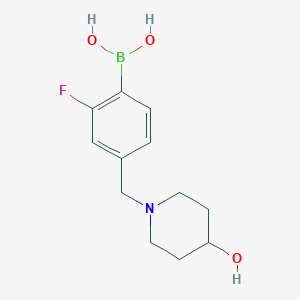
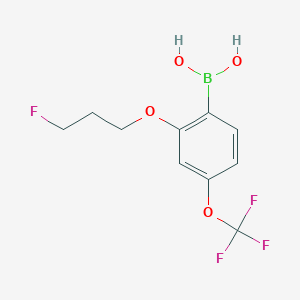

![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl](/img/structure/B1447117.png)
